(2-氯吡啶-4-基)(哌啶-1-基)甲酮

描述

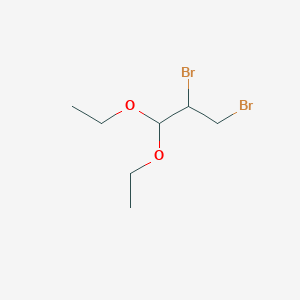

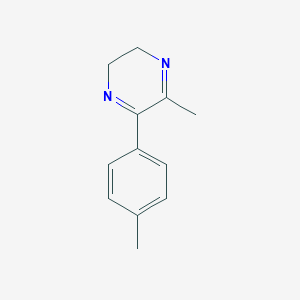

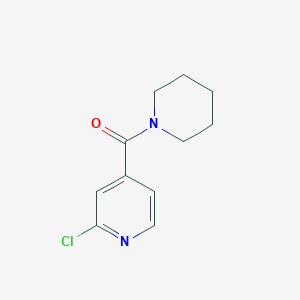

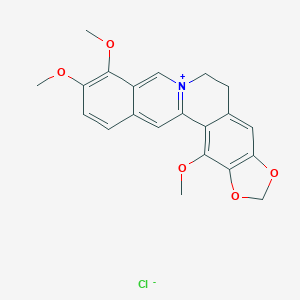

“(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C11H13ClN2O. It is also known as 2-chloro-4-(1-piperidinylcarbonyl)pyridine .

Molecular Structure Analysis

The molecular weight of “(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone” is 224.68 g/mol . The InChI string representation of its structure isInChI=1S/C11H13ClN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 . Physical And Chemical Properties Analysis

“(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone” has a molecular weight of 224.68 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 224.0716407 g/mol . Its topological polar surface area is 33.2 Ų .科学研究应用

Role in Drug Design

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Various Piperidine Derivatives

The compound can participate in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological and Pharmacological Activity

Piperidine derivatives have shown biological and pharmacological activity. They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Anticancer Applications

A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .

Antioxidant Properties

Piperine, a true alkaloid having a piperidine moiety, found in plants of the Piperaceae family, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Antidepressant Effects

Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .

Anti-Inflammatory and Analgesic Agents

Compounds with a piperidine moiety show a wide variety of biological activities. They are being utilized in different ways as anti-inflammatory and analgesic agents .

Antipsychotic Agents

Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs . This suggests their potential use as antipsychotic agents.

作用机制

Target of Action

The primary target of (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone, also known as 2-chloro-4-(1-piperidinylcarbonyl)pyridine, is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Biochemical Pathways

The compound’s interaction with nitric oxide synthase can affect the nitric oxide signaling pathway. Nitric oxide is a critical regulator of numerous biological processes, including inflammation, neurotransmission, and vascular tone. Therefore, modulation of this pathway can have significant downstream effects .

Pharmacokinetics

Similar compounds have been shown to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes regulated by nitric oxide. The specific effects would depend on the context, including the type of cells and the physiological or pathological state .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone. For instance, the presence of blood proteins can affect the compound’s bioavailability . Additionally, the compound may interact with various enzymes, such as CYP 3A4, 2C9, and 2D6, which are involved in drug metabolism .

属性

IUPAC Name |

(2-chloropyridin-4-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCABBOLSRZFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596144 | |

| Record name | (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone | |

CAS RN |

90287-80-2 | |

| Record name | (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate](/img/structure/B161448.png)